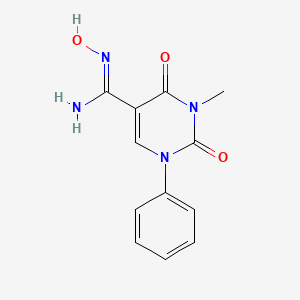N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
CAS No.: 499769-98-1
Cat. No.: VC6007285
Molecular Formula: C12H12N4O3
Molecular Weight: 260.253
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 499769-98-1 |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 260.253 |
| IUPAC Name | N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide |
| Standard InChI | InChI=1S/C12H12N4O3/c1-15-11(17)9(10(13)14-19)7-16(12(15)18)8-5-3-2-4-6-8/h2-7,19H,1H3,(H2,13,14) |
| Standard InChI Key | XCIUMEGGMGUOBC-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide, reflects its tetracyclic core: a partially saturated pyrimidine ring (positions 1–4) fused to a phenyl group at position 1 and an imidamide moiety at position 5. Key structural attributes include:
-
A 3-methyl substituent at position 3.
-
Two ketone groups at positions 2 and 4.
-
An N-hydroxycarboximidamide group at position 5.
The Standard InChIKey (XCIUMEGGMGUOBC-UHFFFAOYSA-N) and SMILES notation (CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 499769-98-1 | |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 260.253 | |
| Density (g/cm³) | 1.42 | |
| Melting Point (°C) | 189 | |
| Boiling Point (°C) | 454.2 (at 760 mmHg) | |
| LogP | 0.331 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is synthesized via multistep routes involving:
-
Cyclocondensation: Formation of the tetrahydropyrimidine core using urea or thiourea derivatives.
-
Functionalization: Introduction of the phenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
-
Imidamide Installation: Hydroxylamine derivatives react with intermediate carbonyl groups to yield the N-hydroxycarboximidamide moiety.
Challenges include optimizing yield and purity due to steric hindrance from the phenyl group and competing side reactions at the imidamide site.
Stability and Reactivity
The compound’s stability is influenced by:
-
pH Sensitivity: Hydrolysis of the imidamide group under acidic or basic conditions.
-
Thermal Decomposition: Degradation above 200°C, as inferred from its melting point (189°C) .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental solubility data are unavailable, but its LogP (0.331) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (102.61 Ų) indicates potential for hydrogen bonding, which may limit blood-brain barrier penetration .
Spectroscopic Characterization
Critical spectral data for structural confirmation include:
-
IR Spectroscopy: Peaks corresponding to C=O (1670–1750 cm⁻¹), N–H (3300–3500 cm⁻¹), and O–H (3200–3600 cm⁻¹) stretches.
-
NMR Spectroscopy:
-
: Methyl protons (~1.5 ppm), aromatic protons (7.2–7.8 ppm).
-
: Carbonyl carbons (170–180 ppm), imidamide carbons (150–160 ppm).
-
| Parameter | Value | Source |
|---|---|---|
| Hazard Symbols | Xn | |
| Risk Codes | R22 | |
| First Aid Measures | Flush with water; seek medical attention |
Occupational Exposure Limits
No specific limits are established, but handling requires:
-
Personal Protective Equipment (PPE): Gloves, lab coat, eye protection.
-
Ventilation: Use in a fume hood to avoid inhalation of dust.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.
-
Target Identification: Screen against panels of enzymes (e.g., kinases, reductases) to elucidate mechanisms.
-
Toxicological Profiling: Assess acute and chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume